REACTION_CXSMILES
|
C(C(C(=O)O)[C@@H](C(N[C@@H](C(O)=O)C)=O)NC(OCC1C=CC=CC=1)=[O:12])C1C=CC=CC=1.CN1CCOCC1.ClC(OCC)=O.N[CH:46]([CH:51]([CH3:53])[CH3:52])[C:47]([OH:50])([CH3:49])[CH3:48]>OP(O)=O.O[Mo](O)(=O)=O.C(OCC)(=O)C.CCCCCC.O1CCCC1>[OH:50][C:47]([CH3:49])([C:46](=[O:12])[CH:51]([CH3:53])[CH3:52])[CH3:48] |f:4.5,6.7|
|
Name
|
beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C([C@H](NC(=O)OCC1=CC=CC=C1)C(=O)N[C@H](C)C(=O)O)C(O)=O
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
NC(C(C)(C)O)C(C)C
|
Name
|
dipeptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phosphomolybdic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
OP(=O)O.O[Mo](=O)(=O)O
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at -15° to -10° C. for two minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added 0.55 ml
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |